molecular formula C15H13ClI3NO4 B12825216 2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]propanoic acid;hydrochloride

2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]propanoic acid;hydrochloride

Cat. No.: B12825216
M. Wt: 693.39 g/mol
InChI Key: HFEMPWKWYHWPQX-TYGZZJAOSA-N
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Description

2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]propanoic acid;hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is a phenylalanine derivative, characterized by the presence of multiple iodine atoms and a phenoxy group, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]propanoic acid;hydrochloride involves several stepsThe reaction conditions typically involve the use of iodine and iodide salts in an organic solvent, under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions, utilizing automated reactors to ensure precise control over reaction parameters. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]propanoic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodine, iodide salts, oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). The reactions are typically conducted under controlled temperature and pH conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions include various iodinated and deiodinated derivatives, as well as oxidized and reduced forms of the compound .

Scientific Research Applications

2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]propanoic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies of iodine metabolism and thyroid function.

    Medicine: Investigated for its potential therapeutic effects in thyroid disorders and as a radiolabeled compound for diagnostic imaging.

    Industry: Utilized in the production of iodinated contrast agents for medical imaging

Mechanism of Action

The mechanism of action of 2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]propanoic acid;hydrochloride involves its interaction with thyroid hormone receptors and enzymes involved in iodine metabolism. The compound can mimic the action of natural thyroid hormones, influencing metabolic pathways and cellular processes. Its radiolabeled form can be used to trace iodine uptake and distribution in the body .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]propanoic acid;hydrochloride is unique due to its high degree of iodination and the presence of a phenoxy group, which confer distinct chemical and biological properties. These features make it particularly valuable in studies of iodine metabolism and thyroid function .

Properties

Molecular Formula

C15H13ClI3NO4

Molecular Weight

693.39 g/mol

IUPAC Name

2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]propanoic acid;hydrochloride

InChI

InChI=1S/C15H12I3NO4.ClH/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22;/h1-4,6,12,20H,5,19H2,(H,21,22);1H/i3+1,4+1,7+1,10+1,11+1,14+1;

InChI Key

HFEMPWKWYHWPQX-TYGZZJAOSA-N

Isomeric SMILES

C1=CC(=C(C=C1O[13C]2=[13C]([13CH]=[13C]([13CH]=[13C]2I)CC(C(=O)O)N)I)I)O.Cl

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O.Cl

Origin of Product

United States

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